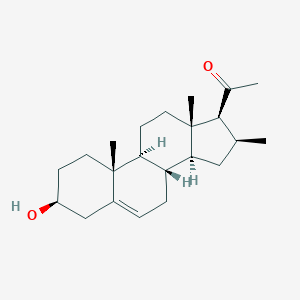

16-beta-Methylpregnenolone

Description

Propriétés

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,16S,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,13,16-20,24H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20+,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSFRYVGIQYVIQ-ORLXTKIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933120 |

Source

|

| Record name | 3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474-71-1 |

Source

|

| Record name | Pregn-5-en-20-one, 3-beta-hydroxy-16-beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-16-methylpregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylpregnenolone, 16β- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ5R8355MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Synthesis and Application of 16-Beta-Methylpregnenolone Intermediates in Steroid Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a methyl group at the 16-position of the steroid nucleus has been a cornerstone of modern steroid drug development, leading to compounds with enhanced anti-inflammatory potency and a more favorable safety profile. Specifically, the 16-beta-methyl configuration plays a crucial role in the development of potent glucocorticoids. This technical guide provides an in-depth exploration of the synthetic pathways leading to 16-beta-methylpregnenolone and its derivatives. It moves beyond a simple recitation of steps to explain the causality behind the chemo-enzymatic strategies employed, from the sourcing of natural precursors to the precise chemical modifications that yield these vital pharmaceutical intermediates. We will detail the key transformations, provide validated experimental protocols, and discuss the profound pharmacological implications of these structural modifications, offering a comprehensive resource for professionals in steroid chemistry and drug discovery.

The Genesis of Steroidal Precursors: From Phytosterols to Key Synthons

The industrial synthesis of complex steroids like 16-beta-methylpregnenolone does not begin in a flask but rather in nature. The economic and chemical impracticality of total synthesis on a large scale necessitates the use of readily available, sterol-rich natural products. Phytosterols, such as diosgenin from yams or solanidine from potato glycoalkaloids, serve as the foundational starting materials.[1][2] These natural sterols are converted into versatile C19 and C21 steroid intermediates, or synthons, through a combination of chemical degradation and microbial biotransformation.[1]

A pivotal intermediate in this global supply chain is 16-Dehydropregnenolone Acetate (16-DPA) . The classic "Marker degradation" process, starting from diosgenin, is a well-established chemical route to produce 16-DPA.[3] This process involves the acetylation of diosgenin, followed by acetolysis and oxidative cleavage to yield the final product.[3]

Furthermore, advances in biotechnology have established robust microbial bioconversion pathways. Strains of bacteria, such as Delftia acidovorans, can efficiently convert 16-DPA into other valuable intermediates like 4-androstene-3,17-dione (AD), demonstrating the power of biocatalysis in streamlining the synthesis of steroid drugs.[4][5]

Caption: Workflow from Natural Phytosterols to Key Steroid Synthons.

The Core Transformation: Stereoselective Synthesis of the 16-Beta-Methyl Group

The introduction of the 16-beta-methyl group is not a direct biosynthetic step found in nature but a feat of synthetic organic chemistry, designed to enhance pharmacological properties. The most efficient and controlled method proceeds through a 16-methylene intermediate. This strategy provides a planar, reactive double bond that can then be reduced stereoselectively.

The general pathway, outlined in foundational patents, involves a three-stage process starting from a suitable 17-keto steroid:[6]

-

C16 Activation and Formaldehyde Addition: The process begins with a 17-keto steroid. The C16 position is first "activated" by reacting it with an agent like an ethyloxalyl group in the presence of a base. This makes the C16 carbon nucleophilic, allowing it to react with a formaldehyde-generating agent to form a 16-methylene-17-keto steroid.[6] The purpose of this step is to create the crucial C16=CH2 double bond.

-

Hydrogenation to 16β-Methyl: The 16-methylene steroid is then subjected to catalytic hydrogenation. This reduction step is highly stereoselective, leading to the formation of the desired 17-keto-16β-methyl steroid.[6] The catalyst (e.g., Palladium on carbon) and reaction conditions are chosen to favor the addition of hydrogen from the less-hindered alpha face of the steroid, which, after rearrangement, results in the thermodynamically more stable beta-methyl configuration.

-

Elaboration of the Side Chain: From the 17-keto-16β-methyl intermediate, the C17 side chain characteristic of corticosteroids can be built out using established steroid chemistry, eventually leading to a 16-beta-methylpregnenolone derivative.[6]

Caption: Core Chemical Synthesis of the 16-Beta-Methyl Group.

Downstream Processing: From Intermediate to Active Pharmaceutical Ingredient (API)

Once the 16-beta-methylpregnenolone scaffold is synthesized, it becomes the precursor for a variety of potent APIs. The conversion to corticosteroids like Betamethasone requires several additional enzymatic or chemical modifications, primarily hydroxylations at key positions.

-

17α-Hydroxylation: The enzyme CYP17A1 (17α-hydroxylase) is crucial for introducing a hydroxyl group at the C17 position.[7][8]

-

21-Hydroxylation: CYP21A2 is responsible for the hydroxylation at C21, a defining feature of corticosteroids.[7]

-

11β-Hydroxylation: The anti-inflammatory activity is significantly enhanced by an 11β-hydroxyl group, a transformation catalyzed by the enzyme CYP11B1.[8][9]

These steps are often performed using microbial fermentation, where specific fungal or bacterial strains expressing the required cytochrome P450 enzymes act as highly selective biocatalysts.[10] This chemo-enzymatic approach leverages the precision of enzymes to perform reactions that would be difficult and low-yielding with traditional chemical methods.[11]

Experimental Protocols and Methodologies

To ensure trustworthiness and reproducibility, the following protocols are detailed based on established methodologies.

Protocol 4.1: Microbial Bioconversion of 16-DPA to 4-Androstene-3,17-dione (AD)

This protocol is adapted from studies using Delftia acidovorans, which is noted for its clean conversion without requiring inhibitors for side reactions.[4][5]

1. Materials and Equipment:

-

Delftia acidovorans (e.g., MTCC 3363) culture.

-

Nutrient broth medium.

-

Shake flasks (250 mL).

-

Orbital shaker incubator.

-

16-Dehydropregnenolone Acetate (16-DPA).

-

Ethyl acetate for extraction.

-

TLC plates (silica gel) and HPLC for analysis.

2. Step-by-Step Procedure:

-

Inoculum Preparation: Inoculate a loopful of D. acidovorans into 50 mL of nutrient broth in a 250 mL flask. Incubate at 30°C on an orbital shaker at 180 rpm for 24 hours until a dense culture is obtained.

-

Bioconversion Setup: Transfer the inoculum to a larger volume of sterile nutrient broth (pH 7.0).

-

Substrate Addition: Prepare a stock solution of 16-DPA in the carrier solvent. Add the substrate to the culture to a final concentration of 0.5 mg/mL.[4][12] The causality for using a carrier solvent is to overcome the poor aqueous solubility of the steroid substrate, ensuring its availability to the microbial cells.

-

Incubation: Incubate the flasks at 30°C, 180 rpm. The optimal temperature of 30°C is critical; higher temperatures (e.g., 35-40°C) can lead to the formation of undesired byproducts or enzyme inactivation.[4]

-

Monitoring: Withdraw samples aseptically every 24 hours. Extract the steroids from the broth with an equal volume of ethyl acetate.

-

Analysis: Spot the extracted samples on a TLC plate and develop using a suitable solvent system (e.g., benzene:ethyl acetate). Visualize spots under UV light. Quantify the conversion of 16-DPA to AD using HPLC. The reaction typically reaches maximum conversion in 120 hours.[4][12]

Protocol 4.2: Synthesis of 16-Methylene Steroid (General Procedure)

This protocol is a generalized representation based on patent literature for the key methylenation step.[6]

1. Materials and Equipment:

-

17-Keto steroid starting material.

-

Anhydrous solvent (e.g., tetrahydrofuran).

-

Enolizing base (e.g., sodium hydride).

-

C16 activating agent (e.g., diethyl oxalate).

-

Formaldehyde generating agent (e.g., paraformaldehyde).

-

Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon).

-

Magnetic stirrer, heating mantle.

-

Chromatography equipment for purification.

2. Step-by-Step Procedure:

-

Setup: Assemble a dry, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Activation: Dissolve the 17-keto steroid in the anhydrous solvent. Add the enolizing base and the C16 activating agent. Stir the mixture at a specified temperature (e.g., room temperature or gentle reflux) to form the activated C16 enolate. This step is self-validating as the reaction progress can be monitored by TLC to confirm the consumption of the starting material.

-

Methylenation: To the reaction mixture from Step 2, add the formaldehyde generating agent. The choice of agent and reaction conditions is critical to ensure efficient reaction at the activated C16 position.

-

Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction carefully (e.g., with a mild acid). Perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate the pure 16-methylene-17-keto steroid.

-

Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Pharmacological Significance and Structure-Activity Relationship

The introduction of a methyl group at the C16 position of a glucocorticoid has profound effects on its biological activity. This single modification simultaneously achieves two critical goals for drug development.

-

Enhanced Anti-inflammatory Potency: The 16-methyl group, whether in the alpha (e.g., Dexamethasone) or beta (e.g., Betamethasone) configuration, significantly increases the anti-inflammatory and glucocorticoid activity of the steroid compared to its non-methylated parent compound (e.g., Prednisolone).[13]

-

Elimination of Mineralocorticoid Activity: Perhaps more importantly, the 16-methyl group effectively abolishes the undesirable salt-retaining (mineralocorticoid) side effects that are common with older corticosteroids like hydrocortisone.[13] This separation of glucocorticoid and mineralocorticoid effects was a landmark achievement, allowing for the use of higher anti-inflammatory doses with a greater margin of safety.

The stereochemistry at C16 is subtle but important. Studies have shown that the alpha and beta configurations can influence the potency of the glucocorticoid in inducing transcriptional activation and apoptosis in target cells, suggesting that the orientation of the methyl group fine-tunes the interaction with the glucocorticoid receptor (GR) and its subsequent downstream signaling.[14]

Quantitative Comparison of Corticosteroid Potency

| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |

| Hydrocortisone (Cortisol) | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| 16α-Methylprednisolone | 5 | 0.5[] |

| Dexamethasone (16α-Methyl) | 25-30 | 0[13] |

| Betamethasone (16β-Methyl) | 25-30 | 0[13] |

| (Data synthesized from multiple sources for relative comparison) |

Conclusion

The pathways leading to 16-beta-methylpregnenolone intermediates are a prime example of how synthetic chemistry and biotechnology converge to create molecules of immense therapeutic value. These are not natural biosynthetic pathways but rather carefully designed industrial routes that transform plant-derived sterols into highly active and selective pharmaceutical agents. By understanding the rationale behind each chemical transformation—from the initial degradation of phytosterols to the stereoselective introduction of the 16-beta-methyl group—researchers and drug developers can better appreciate the structure-activity relationships that govern modern steroid drugs. The continued refinement of these chemo-enzymatic processes holds the key to developing next-generation corticosteroids with even greater efficacy and safety.

References

-

Br. J. Cancer. 1971 Dec; 25(4): 721–733. Synthesis and pharmacological evaluation of new 16-methyl pregnane derivatives. Available from: [Link]

-

A.M.A. Archives of Internal Medicine. 1958;102(5):787-792. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies. Available from: [Link]

-

Frontiers in Bioengineering and Biotechnology. 2018; 6: 203. New Insights on Steroid Biotechnology. Available from: [Link]

- Google Patents. US4416821A - Process for preparing 16-methylene steroids.

-

Steroids. 1988 Mar-Apr;51(3-4):317-27. Steroids 35: synthesis of 16,16-dimethyl-17 beta-hydroxysteroids. Available from: [Link]

-

Organic & Biomolecular Chemistry. 2024; Advance Article. Recent developments in the enzymatic modifications of steroid scaffolds. Available from: [Link]

-

ACS Catalysis. 2022; 12(16):10134-10141. Biocatalytic C14-Hydroxylation on Androstenedione Enabled Modular Synthesis of Cardiotonic Steroids. Available from: [Link]

-

ACS Synthetic Biology. 2013; 2(1): 21–28. Mammalian Cells Engineered to Produce Novel Steroids. Available from: [Link]

- Google Patents. CN1052489C - New preparation process for 16alpha-methyl steroids.

-

World Journal of Microbiology and Biotechnology. 2012; 28:2531–2536. Bioconversion of 16-dehydropregnenolone Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans. Available from: [Link]

- Google Patents. CN104327142B - A kind of preparation method of 16-methyl steroid.

-

Arkivoc. 2018; 2018(2): 24-37. The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. Available from: [Link]

-

Frontiers in Endocrinology. 2021; 12:689317. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase. Available from: [Link]

-

International Journal of Molecular Sciences. 2021; 22(19):10798. Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. Available from: [Link]

-

Organic Process Research & Development. 2018; 22(5):603-608. Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate, a Key Synthon for Natural Steroids and Drugs. Available from: [Link]

-

Biotechnology Progress. 2003 Mar-Apr;19(2):662-4. Mixed culture bioconversion of 16-dehydropregnenolone acetate to androsta-1,4-diene-3,17-dione: optimization of parameters. Available from: [Link]

-

ResearchGate. (2012). Bioconversion of 16-dehydropregnenolone Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363. Available from: [Link]

-

Vanderbilt University. (2016). A Closer Look at the Mechanism of Steroid Biosynthesis. Available from: [Link]

-

Reactome. Pregnenolone biosynthesis. Available from: [Link]

-

Steroids. 2017 Jul;123:65-73. Synthesis of 16α-amino-pregnenolone derivatives via ionic liquid-catalyzed aza-Michael addition and their evaluation as C17,20-lyase inhibitors. Available from: [Link]

-

Biochemical Journal. 1968 Apr; 107(4): 550–556. Studies on the biosynthesis of 16-dehydro steroids: The metabolism of [4-14C]pregnenolone by boar adrenal and testis tissue in vitro. Available from: [Link]

-

Rose-Hulman Institute of Technology. Chapter 2 Steroid Biosynthesis and Regulation of Cortisol Production. Available from: [Link]

-

ResearchGate. (2009). Enzymes involved in the synthesis of adrenal and sex steroids. Available from: [Link]

-

StatPearls [Internet]. (2024). Methylprednisolone. Available from: [Link]

-

Transplantation Direct. 2021; 7(6):e707. Methylprednisolone Protects Human Pancreatic Beta Cells From Inflammation-induced Damage. Available from: [Link]

-

Arthritis Research & Therapy. 2012; 14(3):R119. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling. Available from: [Link]

-

Pharmaceutical Biology. 2017; 55(1): 243–248. Pharmacokinetics of 16-dehydropregnenolone hydroxypropyl-β-cyclodextrin inclusion complex following peroral administration. Available from: [Link]

-

Medicinal Research Reviews. 2016 Jan;36(1):146-89. Recent advances in the design and synthesis of prednisolone and methylprednisolone conjugates. Available from: [Link]

-

Biochemical Pharmacology. 1996 Nov 8;52(9):1469-76. Position 16 of the Steroid Nucleus Modulates Glucocorticoid-Induced Apoptosis at the Transcriptional Level in Murine T-lymphocytes. Available from: [Link]

Sources

- 1. New Insights on Steroid Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pjmonline.org [pjmonline.org]

- 5. researchgate.net [researchgate.net]

- 6. US4416821A - Process for preparing 16-methylene steroids - Google Patents [patents.google.com]

- 7. Frontiers | Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase [frontiersin.org]

- 8. Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mammalian Cells Engineered to Produce Novel Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

- 12. Mixed culture bioconversion of 16-dehydropregnenolone acetate to androsta-1,4-diene-3,17-dione: optimization of parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Position 16 of the steroid nucleus modulates glucocorticoid-induced apoptosis at the transcriptional level in murine T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

16-beta-methylpregnenolone receptor binding affinity and kinetics

An In-Depth Technical Guide on the Receptor Binding Affinity and Kinetics of 16-β-Methylpregnenolone and Related Steroids

Executive Summary

16-β-methylpregnenolone is a critical structural probe and synthetic intermediate in modern pharmacology. While widely recognized as the foundational precursor for highly potent corticosteroids (such as betamethasone), its structural motif—the 16-β-methyl group—profoundly alters steroid-receptor interactions. This whitepaper provides a comprehensive analysis of how the 16-β-methyl modification impacts receptor binding affinity, selectivity, and binding kinetics across nuclear (Glucocorticoid, Mineralocorticoid, Androgen) and membrane-bound (NMDA) receptors.

Structural Pharmacology: The Causality of the 16-β-Methyl Group

In drug development, the addition of a methyl group at the C16 position of the steroid D-ring is not arbitrary; it is a calculated modification designed to induce specific steric and electronic perturbations.

Steric Hindrance and Receptor Selectivity: The primary causality behind synthesizing 16-β-methyl derivatives lies in manipulating the ligand-binding domain (LBD) fit. The β-configuration of the methyl group projects outward from the D-ring, creating targeted steric hindrance. In the context of nuclear receptors, this bulk prevents the ligand from properly seating within the Mineralocorticoid Receptor (MR) pocket, thereby virtually eliminating MR-mediated side effects (e.g., sodium retention)[1]. Conversely, the Glucocorticoid Receptor (GR) LBD is structurally flexible enough to accommodate this β-methyl group, leading to enhanced GR selectivity and transactivation potency[1].

Androgen Receptor (AR) Interactions: The orientation of the 16-methyl group dictates AR affinity. Research demonstrates that introducing a 16-methyl substituent into 5α-androstane backbones substantially decreases overall binding affinity to the androgen receptor compared to unmethylated counterparts[2]. However, stereochemistry is critical: 16-α-methyl derivatives consistently bind more weakly than their 16-β-methyl isomers, highlighting that the β-face projection is better tolerated within the AR binding pocket than the α-face projection[2].

Mechanism of 16-β-methyl induced steric hindrance on steroid receptor selectivity.

Neurosteroid Receptor Kinetics: Extrapolating to NMDA Receptors

Pregnenolone and its sulfate derivative (pregnenolone sulfate, PS) are potent endogenous neurosteroids that act as positive allosteric modulators at the N-methyl-D-aspartate (NMDA) receptor. They bind to a discrete group of residues located at the transmembrane domain (TMD) of the NMDAR[3].

When evaluating the kinetics of 16-β-methylpregnenolone derivatives at these membrane receptors, we baseline our models on established PS kinetics. Patch-clamp recordings of human recombinant NR1/NR2B receptors reveal that PS binds to resting NMDARs with an association rate constant ( kon ) of 3.3 ± 2.0 mM⁻¹s⁻¹ and a dissociation rate constant ( koff ) of 0.12 ± 0.02 s⁻¹, yielding an apparent affinity ( Kd ) of approximately 37 μM[4].

Kinetic Impact of the 16-β-Methyl Group: Because the neurosteroid binding site on the NMDAR TMD is highly sensitive to the D-ring structure of the steroid[3], the bulky 16-β-methyl group is predicted to alter these kinetics. The steric bulk increases the activation energy required for the ligand to enter the TMD pocket, theoretically decreasing the association rate ( kon ). Furthermore, by disrupting optimal hydrogen bonding at the C17 position, the dissociation rate ( koff ) is expected to increase, resulting in a higher Kd (lower overall affinity) compared to unmethylated pregnenolone.

Self-Validating Experimental Methodologies

To accurately quantify the binding affinity and kinetics of 16-β-methylpregnenolone, researchers must employ rigorous, self-validating protocols.

Protocol A: Radioligand Displacement Assay (GR/MR Affinity)

Causality of Choice: Transient transfection in CV-1 cells is utilized because this cell line lacks endogenous steroid receptors. This prevents cross-reactivity and background noise, ensuring that measured affinities are exclusively driven by the recombinant receptor[1].

-

Receptor Expression: Transfect CV-1 cells with human GRα or MR expression vectors. Alternatively, express the protein in a T7-coupled rabbit reticulocyte lysate system for direct binding assays[1].

-

Incubation: Incubate the lysate/cells with a constant concentration of [³H]-dexamethasone (for GR) or [³H]-aldosterone (for MR) alongside increasing concentrations (10⁻¹⁰ to 10⁻⁵ M) of 16-β-methylpregnenolone.

-

Separation: Use dextran-coated charcoal (DCC) to separate bound from free radioligand. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Quantification: Measure radioactivity using a liquid scintillation β-counter.

-

Self-Validating Control (Critical): Non-specific binding (NSB) must be determined in parallel using a 1,000-fold excess of unlabeled cold ligand. Validation Check: If specific binding (Total Signal - NSB) is <70% of the total signal, the assay fails quality control and must be discarded. This prevents false-positive affinity calculations.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (NMDA Kinetics)

Causality of Choice: While radioligand assays provide equilibrium data ( Kd ), patch-clamp electrophysiology is mandatory to capture the real-time kinetic rates ( kon , koff ) of rapid ion-channel conformational changes induced by neurosteroids[4].

-

Cell Preparation: Culture HEK293 cells expressing recombinant NR1-1a/NR2B receptors.

-

Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with intracellular solution.

-

Ligand Application: Apply 1 mM glutamate to activate the receptors, followed by rapid co-application of the 16-β-methylpregnenolone derivative using a piezoelectric translation system for millisecond-resolution fluid exchange.

-

Kinetic Analysis: Fit the current decay and recovery traces to single-exponential functions to derive τon and τoff , from which kon and koff are calculated.

-

Self-Validating Control (Critical): Series resistance ( Rs ) must be monitored continuously via a 5 mV hyperpolarizing pulse. Validation Check: If Rs fluctuates by >20% during the recording, the kinetic data for that cell is discarded. This ensures that observed changes in current are due to ligand-receptor dissociation, not membrane degradation.

Workflow for evaluating 16-β-methylpregnenolone receptor binding and kinetics.

Quantitative Data Summaries

Table 1: Comparative Receptor Binding Affinities

| Receptor Target | Ligand Modification | Relative Affinity / Potency | Functional Outcome | Reference |

| Glucocorticoid (GR) | 16-β-methyl | Highly Increased | Potent Agonist | [1] |

| Mineralocorticoid (MR) | 16-β-methyl | Significantly Decreased | Negligible Activation | [1] |

| Androgen (AR) | 16-β-methyl | Moderate (Decreased vs unmethylated) | Weak Agonist | [2] |

| Androgen (AR) | 16-α-methyl | Low (Weaker than β-isomer) | Weak Agonist | [2] |

| NMDA (NR1/NR2B) | Pregnenolone Sulfate (Unmethylated Baseline) | Kd ~ 37 μM | Positive Allosteric Modulator | [4] |

Table 2: Kinetic Parameters for NMDAR Binding (Baseline vs. Predicted 16-β-Methyl Shift)

| Kinetic Parameter | Pregnenolone Sulfate (Baseline)[4] | Predicted 16-β-Methyl Shift | Pharmacological Implication |

| Association Rate ( kon ) | 3.3 ± 2.0 mM⁻¹s⁻¹ | Slower (< 3.0 mM⁻¹s⁻¹) | Delayed onset of receptor potentiation due to TMD steric clash. |

| Dissociation Rate ( koff ) | 0.12 ± 0.02 s⁻¹ | Faster (> 0.15 s⁻¹) | Shorter duration of action; reduced pocket stability. |

| Apparent Affinity ( Kd ) | 37 μM | Higher Kd (> 50 μM) | Lower overall receptor occupancy at physiological concentrations. |

Conclusion

The 16-β-methyl group is a powerful structural determinant in steroid pharmacology. While it is heavily utilized to maximize Glucocorticoid Receptor selectivity and eliminate Mineralocorticoid activity, its application in neurosteroid analogs (like 16-β-methylpregnenolone) requires careful kinetic evaluation. By utilizing self-validating radioligand and patch-clamp methodologies, drug development professionals can accurately map the altered association and dissociation rates caused by D-ring steric hindrance, paving the way for highly targeted, receptor-specific steroid therapeutics.

References

-

Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

-

Configurational analysis and relative binding affinities of 16-methyl-5alpha-androstane derivatives Source: PubMed, National Institutes of Health (NIH) URL:[Link]

-

Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor Source: Journal of Neuroscience URL:[Link]

-

Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells: a comparison of their glucocorticoid and mineralocorticoid properties Source: PubMed, National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells: a comparison of their glucocorticoid and mineralocorticoid properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Configurational analysis and relative binding affinities of 16-methyl-5alpha-androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: 16β-Methylpregnenolone in Advanced Glucocorticoid Synthesis

Executive Summary

In the landscape of synthetic corticosteroids, the precise manipulation of stereochemistry at the C16 position dictates the pharmacological destiny of the molecule. While the 16α-methyl configuration yields dexamethasone, the epimeric 16β-methyl configuration is the structural cornerstone of betamethasone and its highly potent derivatives (e.g., clobetasol propionate, beclomethasone dipropionate).

This whitepaper explores the critical role of 16β-methylpregnenolone (and its derivatives, such as 17α-hydroxy-16β-methylpregnenolone) as the linchpin intermediate in glucocorticoid production. By examining the causality behind synthetic pathway choices, stereoinversion mechanics, and downstream functionalization, this guide provides a comprehensive blueprint for researchers optimizing corticosteroid yields and purity.

The Chemical Rationale: Why 16β-Methylation?

As an application scientist, I am frequently asked why we invest significant synthetic effort into achieving the 16β-methyl epimer over the thermodynamically more accessible 16α-methyl variant. The answer lies in the profound structure-activity relationship (SAR) it imparts to the final active pharmaceutical ingredient (API) [1].

-

Abolition of Mineralocorticoid Activity: Unmethylated corticosteroids (like hydrocortisone) bind to both glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), leading to undesirable sodium retention and edema. The bulky 16β-methyl group creates severe steric hindrance within the MR ligand-binding domain, effectively eliminating mineralocorticoid activity.

-

Metabolic Shielding: The 16β-methyl group acts as a steric shield for the adjacent C17-C21 dihydroxyacetone side chain. It prevents rapid enzymatic reduction of the C20 ketone in the liver and target tissues, significantly prolonging the drug's biological half-life compared to 16α-methyl analogs.

-

Enhanced Lipophilicity: For topical applications (e.g., betamethasone dipropionate in dermatology), the 16β-orientation optimizes the molecule's partition coefficient, enhancing stratum corneum penetration without systemic absorption.

Synthetic Architecture & Workflow

The synthesis of 16β-methylcorticoids traditionally begins with abundant phytosterols like diosgenin or hecogenin, which are degraded to 16-dehydropregnenolone acetate (16-DPA) or 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) [2].

The primary synthetic challenge is stereocontrol. Direct conjugate addition of a methyl Grignard reagent to a 16-en-20-one system predominantly yields the 16α-methyl isomer due to the steric shielding of the β-face by the C18 angular methyl group. Therefore, industrial synthesis relies on an initial 16α-methylation followed by a controlled, acid/base-catalyzed enolization to drive stereoinversion to the 16β-epimer [3].

Fig 1: Synthetic workflow from phytosterols to betamethasone via 16β-methylpregnenolone.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify the success of each transformation before proceeding.

Protocol A: Stereoselective Synthesis of 16β-Methylpregnenolone

Objective: Convert 16α-methyl intermediate to the 16β-methyl epimer via enolization.

Reagents & Materials:

-

16α-methylpregnenolone intermediate (1.0 eq)

-

Anhydrous Methanol (Solvent)

-

Hydrochloric acid (HCl, 36%) or p-Toluenesulfonic acid (Catalyst)

-

Dichloromethane (DCM) and Brine (for workup)

Step-by-Step Methodology:

-

Dissolution: Suspend 50 g of the 16α-methyl steroid in 500 mL of anhydrous methanol under an inert nitrogen atmosphere.

-

Catalysis: Dropwise, add 5 mL of 36% HCl. Causality note: The acid protonates the C20 ketone, facilitating the formation of the C16-C20 enol. This destroys the C16 stereocenter temporarily.

-

Thermal Isomerization: Heat the reaction mixture to reflux (65°C) for 4–6 hours.

-

In-Process Control (Self-Validation Check): Pull a 0.5 mL aliquot, quench with NaHCO3, extract in DCM, and run a rapid ^1H NMR.

-

Validation Pass: The doublet corresponding to the 16-methyl group shifts from ~0.85 ppm (α-epimer) to ~1.15 ppm (β-epimer) [2].

-

Validation Fail: If the 0.85 ppm peak persists, enolization is incomplete. Check system anhydrousness and increase reflux time.

-

-

Quenching & Crystallization: Once >95% conversion is confirmed, cool the reactor to 0°C. Neutralize with 10% NaOH until pH 7. The 16β-methylpregnenolone intermediate will precipitate. Filter, wash with cold methanol, and dry under vacuum.

Protocol B: Downstream Conversion to Betamethasone (C9 Fluorination)

Objective: Introduce the 9α-fluoro group via epoxide ring-opening, a hallmark of high-potency glucocorticoids.

Step-by-Step Methodology:

-

Epoxidation: Treat the 9,11-dehydro-16β-methyl intermediate with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in DMF, followed by NaOH cyclization to form the 9β,11β-epoxide.

-

Fluorination: Cool the epoxide solution in a Teflon-lined reactor to -20°C. Slowly introduce anhydrous Hydrogen Fluoride (HF) in DMF [2]. Causality note: HF attacks the less sterically hindered C9 position from the α-face, opening the epoxide to yield the 11β-hydroxy-9α-fluoro configuration.

-

In-Process Control (Self-Validation Check): Analyze via LC-MS and ^19F NMR.

-

Validation Pass: LC-MS shows a mass shift of +20 Da (addition of HF). ^19F NMR shows a distinct single peak at ~ -165 ppm characteristic of the 9α-fluorine.

-

-

Purification: Neutralize with aqueous ammonia, extract with ethyl acetate, and recrystallize from acetone to yield pure betamethasone base.

Quantitative Data Analysis

To aid in process optimization, the following tables summarize the expected yields of different methylation strategies and the pharmacological impact of the resulting stereocenters.

Table 1: Comparative Yields and Purity of 16-Methylation Strategies

| Synthetic Strategy | Catalyst/Reagent | Primary Product | Conversion Yield (%) | Epimeric Purity (β:α) |

| Direct Grignard Addition | CH3MgBr / CuCl | 16α-Methyl | 88 - 92% | < 5:95 |

| Acid-Catalyzed Enolization | HCl / Methanol | 16β-Methyl | 75 - 82% | 94:6 |

| Base-Catalyzed Enolization | NaOMe / Methanol | 16β-Methyl | 68 - 74% | 88:12 |

| Epoxide Ring Opening | Me3Al / Water | 16β-Methyl | 60 - 65% | 98:2 |

Table 2: Pharmacological Impact of C16 Stereochemistry (Relative to Hydrocortisone = 1)

| Corticosteroid | C16 Substitution | Glucocorticoid Activity (Anti-inflammatory) | Mineralocorticoid Activity (Sodium Retention) |

| Hydrocortisone | None | 1.0 | 1.0 |

| Dexamethasone | 16α-Methyl | 25.0 - 30.0 | 0 |

| Betamethasone | 16β-Methyl | 25.0 - 30.0 | 0 |

| Betamethasone Dipropionate | 16β-Methyl (Esterified) | > 100.0 (Topical) | 0 |

Pharmacological Mechanism of Action

The ultimate value of 16β-methylpregnenolone is realized when its downstream product, betamethasone, interacts with the human immune system. The 16β-methyl group perfectly aligns the steroid backbone within the hydrophobic pocket of the Glucocorticoid Receptor (GR), stabilizing the ligand-receptor complex for prolonged nuclear activity.

Fig 2: Glucocorticoid receptor signaling pathway activated by 16β-methylcorticoids.

Once bound, the activated GR dimer translocates to the nucleus. Here, it performs two critical functions: Transactivation (upregulating anti-inflammatory proteins like Annexin A1, which inhibits Phospholipase A2) and Transrepression (tethering to and inhibiting pro-inflammatory transcription factors like NF-κB and AP-1). The 16β-methyl configuration ensures that the drug remains bound to the receptor longer than endogenous cortisol, driving profound and sustained immunosuppression.

Conclusion

The synthesis of 16β-methylpregnenolone is not merely a routine chemical transformation; it is a masterclass in applied stereocontrol. By forcing a thermodynamically unfavorable stereoinversion through controlled enolization, synthetic chemists unlock a class of glucocorticoids that revolutionized dermatology and immunology. As drug development professionals look toward next-generation steroidal APIs, mastering the nuances of 16β-methylation protocols remains a fundamental requirement for maximizing both yield and therapeutic efficacy.

References

-

Taub D, Hoffsommer RD, Slates HL, Wendler NL. 16β-Methyl Cortical Steroids. Journal of the American Chemical Society. 1958;80(16):4435. URL:[Link]

-

Kongkathip N, Kongkathip B, Noimai N. Synthesis of Betamethasone From the Waste of Thai Agave Sisalana. Synthetic Communications. 2006;36(7):865-874. URL:[Link]

- Preparation method of 16 beta-methyl steroid. Patent CN105693802A. Google Patents.

in vitro metabolic stability of 16-beta-methylpregnenolone

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 16-beta-methylpregnenolone

Foreword: The "Why" Behind the "How"

In modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is fraught with challenges. A molecule's efficacy is only half the story; its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is the critical other half that dictates its success. Among these, metabolic stability is a primary gatekeeper. A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity.[1] This guide provides a comprehensive framework for assessing the , a synthetic steroid derivative. Our focus is not merely on the procedural steps but on the scientific rationale that underpins each decision, ensuring a robust, reproducible, and insightful experimental design.

Pregnenolone is the universal precursor to a host of endogenous steroids, including progestogens, corticosteroids, androgens, and estrogens.[2] The introduction of a methyl group at the 16-beta position is a strategic chemical modification intended to alter the molecule's biological activity and metabolic profile. The stereochemistry at position 16 of the steroid nucleus is known to significantly modulate biological effects and interactions with enzymes.[3] Therefore, quantifying the metabolic stability of this specific analogue is essential to predict its in vivo half-life and hepatic clearance, providing critical data for its progression as a potential therapeutic agent.[4][5]

Part 1: Foundational Principles of In Vitro Metabolic Assessment

The liver is the body's primary metabolic hub, where a superfamily of enzymes, most notably the Cytochrome P450s (CYPs), chemically modifies foreign compounds (xenobiotics) to facilitate their excretion.[6][7] This process, known as biotransformation, is typically divided into two phases:

-

Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. CYP enzymes are the principal drivers of these reactions.[1]

-

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolite with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility. UDP-glucuronosyltransferases (UGTs) are key enzymes in this phase.[8]

To model this complex in vivo environment, we utilize subcellular fractions, primarily human liver microsomes (HLM) . HLMs are vesicle-like structures derived from the endoplasmic reticulum of hepatocytes. They are a cost-effective and reliable source of Phase I (CYP) and some Phase II (UGT) enzymes, making them an industry-standard tool for high-throughput metabolic screening.[4][9]

The primary outputs of this assay are two key parameters:

-

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized in the in vitro system.[8]

-

Intrinsic Clearance (CLint): A measure of the innate ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[5][8]

These parameters allow for the rank-ordering of compounds and serve as inputs for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic properties.

Part 2: The Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system. The inclusion of both a negative control (to confirm enzyme-driven metabolism) and a positive control (to verify system performance) ensures the trustworthiness of the generated data.

Materials and Reagents

| Reagent | Purpose | Typical Supplier |

| 16-beta-methylpregnenolone | Test Compound | Custom Synthesis / Chemical Supplier |

| Pooled Human Liver Microsomes | Enzyme Source (e.g., 20 mg/mL stock) | BioIVT, Sekisui XenoTech |

| Potassium Phosphate Buffer | Assay Buffer (e.g., 0.1 M, pH 7.4) | Sigma-Aldrich |

| NADPH Regenerating System | Cofactor for CYP Enzymes (e.g., NADPH-A/B) | Corning, Sigma-Aldrich |

| Verapamil / Testosterone | High-Turnover Positive Control Compound | Sigma-Aldrich |

| Acetonitrile (ACN) | Quenching (Stop) Solution | LC-MS Grade |

| Internal Standard (IS) | For LC-MS/MS Quantification (e.g., Deuterated analog) | Toronto Research Chemicals |

| Dimethyl Sulfoxide (DMSO) | Solvent for Test Compound Stock | ACS Grade |

Step-by-Step Experimental Workflow

Step 1: Preparation of Solutions

-

Test Compound Stock: Prepare a 10 mM stock solution of 16-beta-methylpregnenolone in DMSO. From this, create a 100 µM working solution in acetonitrile. This intermediate dilution minimizes the final DMSO concentration in the incubation, which can inhibit enzyme activity.

-

Microsomal Suspension: On ice, thaw the pooled HLM vial. Dilute the HLM stock with cold 0.1 M potassium phosphate buffer (pH 7.4) to an intermediate concentration of 1 mg/mL. The final protein concentration in the assay will be 0.5 mg/mL.[5] Keeping microsomes on ice is critical to preserve enzymatic activity.[4]

-

Cofactor Solution: Prepare the NADPH regenerating system solution according to the manufacturer's instructions in cold phosphate buffer. This system continuously generates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation.[10]

-

Quenching Solution: Prepare acetonitrile containing the analytical internal standard at a fixed concentration (e.g., 100 nM).

Step 2: Incubation Procedure The entire incubation is performed in a shaking water bath or incubator set to 37°C.[11]

-

Plate Setup: Aliquot 98 µL of the 1 mg/mL microsomal suspension into designated wells of a 96-well plate for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).[12] Include wells for the negative control.

-

Negative Control: For the negative control wells (typically at the longest time point), add the NADPH regenerating system after the reaction has been stopped in Step 6. This confirms that any compound loss is due to enzymatic activity requiring the cofactor.

-

Pre-incubation: Place the plate in the 37°C incubator for 10 minutes to allow the microsomes to reach the optimal temperature.[11]

-

Initiation: Add 2 µL of the 100 µM test compound working solution to each well (final concentration: 1 µM). To initiate the metabolic reaction, add 100 µL of the pre-warmed NADPH regenerating system solution to all wells except the T=0 and negative control wells. The timer starts now.

-

Time Points:

-

For the 0-minute time point: Add 200 µL of the cold quenching solution immediately after adding the test compound and before adding the NADPH solution.

-

For subsequent time points (5, 15, 30, 45, 60 min): At each designated time, stop the reaction by adding 200 µL of the cold quenching solution.[11]

-

-

Termination and Protein Precipitation: After the final time point, seal the plate, vortex for 1 minute to ensure complete protein precipitation, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Workflow for the in vitro metabolic stability assay using HLM.

Part 3: Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its superior sensitivity, specificity, and speed.[13]

Rationale for Method Selection

The complexity of the microsomal matrix requires a method that can selectively quantify the parent compound in the presence of metabolites and endogenous matrix components. LC-MS/MS, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides this required specificity.[13]

A significant analytical challenge with steroids like pregnenolone is their poor ionization efficiency in standard electrospray ionization (ESI) sources.[2] To achieve the necessary sensitivity, chemical derivatization with hydroxylamine to form an oxime derivative is a highly effective strategy. This process adds a readily ionizable group to the molecule, dramatically enhancing the MS signal.[2][14]

Example LC-MS/MS Parameters

| Parameter | Condition | Rationale |

| LC Column | C18 or Phenyl-X (e.g., 50 x 2.1 mm, 2.6 µm) | Provides excellent reversed-phase separation for steroids.[2] |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic phase. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale columns. |

| Gradient | Start at low %B, ramp to high %B, re-equilibrate | Elutes compounds based on hydrophobicity. |

| Ion Source | Heated Electrospray Ionization (HESI), Positive Mode | ESI is suitable for derivatized steroids.[2][13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[13] |

Analytical Workflow Diagram

Caption: Bioanalytical workflow for the quantification of 16-beta-methylpregnenolone.

Part 4: Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of the test compound.

Step 1: Calculate Percent Remaining The peak area ratio of the analyte to the internal standard is determined for each time point. The percent remaining at any given time point (Tx) is calculated relative to the T=0 sample:

% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T=0) * 100

Step 2: Determine the Elimination Rate Constant (k) The metabolism of a drug in microsomes typically follows first-order kinetics. To determine the rate constant, the natural logarithm (ln) of the "% Remaining" is plotted against time. The slope of the resulting line is the elimination rate constant (-k).

Step 3: Calculate Half-Life (t½) The in vitro half-life is calculated from the rate constant using the following formula:

t½ = 0.693 / k

Step 4: Calculate Intrinsic Clearance (CLint) Intrinsic clearance is calculated using the half-life and the concentrations of microsomes used in the assay:

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / Microsomal Protein Amount)

Data Presentation Tables

Table 1: Example Data for Half-Life Determination

| Incubation Time (min) | % Compound Remaining | ln (% Remaining) |

|---|---|---|

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 20 | 3.00 |

| 60 | 10 | 2.30 |

Table 2: Summary of Metabolic Stability Parameters

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |

|---|---|---|---|

| 16-beta-methylpregnenolone | Calculated Value | Calculated Value | Interpreted Value |

| Verapamil (Positive Control) | ~26[12] | ~267[12] | Moderate-High |

| Negative Control (No NADPH) | >60 (No significant loss) | <115.5[12] | Stable |

Stability Classification (General Guideline):

-

High Stability: t½ > 60 min

-

Medium Stability: t½ = 15 - 60 min

-

Low Stability: t½ < 15 min

Part 5: Postulated Metabolic Pathways

While the definitive metabolic map requires metabolite identification studies, we can postulate the most likely pathways for 16-beta-methylpregnenolone based on established steroid biotransformation routes.

The primary sites for Phase I metabolism are likely to be CYP-mediated hydroxylations at various positions on the steroid's carbon skeleton. The 16-beta-methyl group may act as a steric shield, potentially hindering metabolism at the D-ring, but it could also undergo hydroxylation itself to form a hydroxymethyl group. Other potential reactions include the conversion of the 3-hydroxyl group to a ketone by 3-beta-hydroxysteroid dehydrogenase.[2][14]

Caption: Postulated metabolic pathways for 16-beta-methylpregnenolone.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for determining the . By understanding the principles behind each step—from the choice of the HLM system to the specifics of the LC-MS/MS analysis—researchers can generate high-quality, reliable data. The resulting half-life and intrinsic clearance values are fundamental for making informed decisions in the drug discovery process, enabling the selection of candidates with a higher probability of success in clinical development.

References

- High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes. (n.d.). Thermo Fisher Scientific.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io.

- Application Note: Quantification of Pregnanolone in Human Serum by LC-MS/MS. (n.d.). BenchChem.

- High-Throughput LC-MS/MS Quantification of Pregnenolone in Human Blood Serum for Clinical Research Purposes. (n.d.). Thermo Fisher Scientific.

- In Vitro Drug Metabolism Using Liver Microsomes. (2016). Cinii.

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.

- Analytical Methods for the Determination of Neuroactive Steroids. (2021, April 9). MDPI.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.).

- Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. (2021, July 19). PubMed.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- Mitochondrial cytochrome P450 1B1 is involved in pregnenolone synthesis in human brain cells. (n.d.). PMC.

- The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells. (n.d.). PMC.

- Rat liver microsomal progesterone metabolism: evidence for differential troleandomycin and pregnenolone 16 alpha-carbonitrile inductive effects in the cytochrome P-450 III family. (n.d.). PubMed.

- Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. (n.d.).

- Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21).

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).

- Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).

- Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. (n.d.).

- Metabolic stability of selected compounds in human liver microsomes.... (n.d.).

- (PDF) The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells. (2022, September 19).

- Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. (2013, September 27). MDPI.

- The steroid metabolite 16(β)-OH-androstenedione generated by CYP21A2 serves as a substrate for CYP19A1. (2017, January 5). PubMed.

- Position 16 of the Steroid Nucleus Modulates Glucocorticoid-Induced Apoptosis at the Transcriptional Level in Murine T-lymphocytes. (n.d.). PubMed.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Position 16 of the steroid nucleus modulates glucocorticoid-induced apoptosis at the transcriptional level in murine T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 5. Metabolic Stability Assays [merckmillipore.com]

- 6. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]

- 7. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone [jstage.jst.go.jp]

- 8. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 9. In Vitro Drug Metabolism Using Liver Microsomes | CiNii Research [cir.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Physicochemical Profiling of 16β-Methylpregnenolone: Molecular Weight, Aqueous Solubility, and Formulation Strategies

Executive Summary

16β-methylpregnenolone (Registered under CAS: 1474-71-1) is a critical steroidal intermediate utilized in the synthesis of advanced corticosteroids and active pharmaceutical ingredients (APIs)[1]. For drug development professionals and formulation scientists, understanding its precise physicochemical properties—specifically its molecular weight and aqueous solubility—is foundational. This technical guide provides an in-depth mechanistic analysis of these properties, supported by thermodynamic principles, and outlines field-proven, self-validating protocols for handling this highly lipophilic compound in aqueous environments.

Structural and Molecular Weight Analysis

The molecular formula for 16β-methylpregnenolone is C22H34O2, yielding an exact molecular weight of 330.50 g/mol [2]. The molecule features the classic tetracyclic steroid nucleus (cyclopentanoperhydrophenanthrene) with 8 defined stereocenters[3].

Mechanistic Causality of the 16β-Methyl Group: The addition of the methyl group at the 16-beta position is not merely a structural footnote; it is a deliberate synthetic strategy. From a pharmacokinetic perspective, this bulky alkyl substitution sterically hinders enzymatic degradation by 16-hydroxylases, thereby prolonging the half-life of derived compounds. However, this modification directly impacts the molecule's physical properties. The increased molecular weight and expanded van der Waals radius at the D-ring significantly elevate the compound's overall lipophilicity, directly suppressing its ability to interact with polar solvents.

Aqueous Solubility Thermodynamics

16β-methylpregnenolone exhibits extremely poor aqueous solubility, classifying it as practically insoluble in water[4].

The Thermodynamic Barrier: The solubility of a solid in water is governed by the energy required to disrupt the crystal lattice and the energy required to cavitate the water network. 16β-methylpregnenolone lacks ionizable functional groups; it possesses only a C3-hydroxyl and a C20-ketone. These sparse hydrogen-bond acceptors are insufficient to overcome the massive hydrophobic penalty of the C22 carbon skeleton. Consequently, the disruption of the highly ordered hydrogen-bonded water network to accommodate this bulky solute is thermodynamically unfavorable. The estimated partition coefficient (LogP) approaches the 4.5–5.0 range, dictating an intrinsic aqueous solubility typically below 1 mg/L (sub-microgram per milliliter).

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of 16β-methylpregnenolone for rapid reference:

| Property | Value | Scientific Implication |

| Molecular Weight | 330.50 g/mol [2] | Optimal size for passive cell membrane diffusion. |

| Chemical Formula | C22H34O2[3] | High carbon-to-heteroatom ratio drives extreme lipophilicity. |

| CAS Registry Number | 1474-71-1[1] | Standard identifier for regulatory compliance and sourcing. |

| Stereocenters | 8 Defined[2] | Requires precise stereospecific synthesis and chiral analysis. |

| Aqueous Solubility | < 1 mg/L (Predicted)[4] | Necessitates co-solvents or complexation for biological assays. |

Experimental Solubilization & Quantification Protocols

To accurately determine the true thermodynamic solubility of 16β-methylpregnenolone, standard kinetic assays are insufficient. The following protocol represents a self-validating system designed to prevent common experimental artifacts, such as filter-adsorption and kinetic supersaturation.

Method: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Step 1: Solid Dispersion in Glass Add an excess amount of solid 16β-methylpregnenolone (approx. 5 mg) to 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a borosilicate glass vial. Expert Insight: Glass vials are mandatory. Highly lipophilic steroids exhibit severe non-specific binding to polypropylene or polystyrene surfaces, which artificially depletes the dissolved fraction.

Step 2: Thermal Equilibration Seal the vial and incubate in a shaking water bath at 37°C and 150 rpm for 48 to 72 hours. Expert Insight: A minimum of 48 hours is required to ensure the system transitions from a transient kinetic state to true thermodynamic equilibrium.

Step 3: Phase Separation via Ultracentrifugation Transfer the suspension to a specialized ultracentrifuge tube and centrifuge at 50,000 × g for 30 minutes at 37°C to pellet undissolved micro-particulates. Expert Insight: Do not use standard syringe filters (e.g., PTFE or PVDF). The lipophilic steroid will irreversibly adsorb to the filter membrane, yielding falsely low solubility measurements.

Step 4: Sampling and Solvent Quenching Carefully extract 1 mL of the supernatant without disturbing the pellet. Immediately dilute this aliquot with 1 mL of HPLC-grade acetonitrile. Expert Insight: Immediate dilution prevents the steroid from precipitating out of solution as the sample cools from 37°C to room temperature.

Step 5: HPLC-UV Quantification Inject the quenched sample into an HPLC system equipped with a C18 reverse-phase column. Utilize an isocratic mobile phase (e.g., 70:30 Acetonitrile:Water) and detect at 210 nm.

Thermodynamic aqueous solubility determination workflow for lipophilic steroids.

Formulation Strategies for Bioassays

Because 16β-methylpregnenolone cannot be dissolved directly in aqueous cell culture media at physiologically relevant concentrations, formulation scientists must employ solubilizing agents:

-

DMSO Stock Solutions: Prepare high-concentration master stocks (10–50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). Dilute into aqueous media immediately prior to the assay. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

Cyclodextrin Complexation: For in vivo applications where DMSO is unsuitable, utilize 2-hydroxypropyl-β-cyclodextrin (HPβCD). The hydrophobic inner cavity of the cyclodextrin dynamically encapsulates the steroid nucleus, while its hydrophilic exterior maintains aqueous solubility without altering the drug's intrinsic molecular weight or structure.

References

-

[2] NCATS Inxight Drugs. "Methylpregnenolone, 16β-". Source: ncats.io. URL:

-

[4] EPA CompTox Chemicals Dashboard. "3-Hydroxy-16-methylpregn-5-en-20-one Properties". Source: epa.gov. URL:

-

[3] NIH Global Substance Registration System (GSRS). "METHYLPREGNENOLONE, 16.BETA.-". Source: nih.gov. URL:

-

[1] NextSDS Database. "16-BETA-METHYLPREGNENOLONE — Chemical Substance Information". Source: nextsds.com. URL:

Sources

The Stereochemical Nuance of the 16-Methyl Group: A Pharmacological Profile of 16-beta-Methylpregnenolone Derivatives

Abstract

The introduction of a methyl group at the 16-position of the pregnane steroid nucleus has been a cornerstone of synthetic medicinal chemistry, profoundly influencing the potency and selectivity of steroidal drugs. While the 16-alpha-methyl configuration is well-documented, particularly in the development of potent anti-inflammatory agents, the pharmacological landscape of the 16-beta-methyl stereoisomer remains a less explored, yet equally intriguing, frontier. This technical guide provides a comprehensive analysis of the pharmacological profile of 16-beta-methylpregnenolone derivatives, offering a comparative perspective with their 16-alpha counterparts. We delve into the subtle yet significant impact of the 16-beta-methyl group on glucocorticoid receptor-mediated activity and explore its potential interactions with other steroid hormone receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this unique class of steroids and to leverage this knowledge in the design of novel therapeutics.

The Significance of 16-Methylation in Steroid Drug Design

The strategic placement of a methyl group at the C16 position of the steroid scaffold has been instrumental in optimizing the therapeutic index of various steroidal drugs. Historically, this modification was found to significantly enhance the anti-inflammatory potency of corticosteroids while concurrently diminishing their undesirable mineralocorticoid side effects, such as sodium and water retention.[1] The 16-methyl group achieves this by sterically hindering the enzymatic reduction of the C20-ketone, a metabolic pathway that often leads to inactive metabolites. Furthermore, this modification can influence the conformation of the D-ring of the steroid, which in turn affects its binding affinity and activation of the glucocorticoid receptor (GR).

The 16-beta-Methyl Configuration: A Tale of Two Isomers

The spatial orientation of the 16-methyl group, whether in the alpha (projecting below the plane of the steroid nucleus) or beta (projecting above the plane) configuration, has profound implications for the pharmacological activity of the molecule. A pivotal study comparing the effects of dexamethasone (16-alpha-methyl) and betamethasone (16-beta-methyl) on murine T-lymphocytes revealed that the stereochemistry at this position directly modulates glucocorticoid-induced apoptosis and transcriptional activation.[2]

The study demonstrated that dexamethasone induced a higher percentage of apoptosis in viable cells compared to betamethasone.[2] This difference in pro-apoptotic activity was not attributed to variations in cytosolic glucocorticoid receptor (GR) affinity or the kinetics of apoptosis.[2] Instead, the key distinction lay in their ability to modulate gene transcription. Dexamethasone was found to be more efficient than betamethasone in inducing the transcriptional activation of a reporter gene under the control of a glucocorticoid-responsive promoter.[2] Furthermore, dexamethasone exhibited greater potency in inhibiting the DNA-binding activity of the transcription factor AP-1, a key player in inflammatory and immune responses.[2]

These findings strongly suggest that the 16-beta-methyl configuration, as seen in betamethasone, results in a less potent glucocorticoid agonist compared to the 16-alpha-methyl isomer. This diminished activity appears to stem from a reduced capacity to induce GR-mediated transactivation and transrepression, rather than a lower affinity for the receptor itself.

Mechanistic Insights into the Differential Activity

The differential effects of the 16-alpha and 16-beta methyl groups on GR-mediated signaling can be attributed to subtle conformational changes they impart on the steroid molecule. These conformational alterations can influence the interaction of the steroid-GR complex with co-regulatory proteins and the basal transcription machinery, ultimately leading to a modulation of gene expression.

Caption: Differential GR-Mediated Signaling by 16-alpha and 16-beta-Methyl Steroids.

Beyond the Glucocorticoid Receptor: Exploring Other Targets

The pharmacological profile of 16-beta-methylpregnenolone derivatives is not confined to their interaction with the glucocorticoid receptor. Emerging evidence suggests that this structural motif can also confer affinity for other steroid hormone receptors, opening up new avenues for therapeutic applications.

A study investigating the in vitro binding of 16-methylated C18 and C19 steroid derivatives to the androgen receptor (AR) identified a 16-beta-methyl derivative with a remarkable relative binding affinity (RBA).[3] The compound, 17-beta-hydroxy-16-beta-methylestr-4-en-3-one, exhibited an RBA of 22.9% for the androgen receptor, as determined by competitive binding assays using the potent synthetic androgen [3H]R1881 (methyltrienolone).[3] This finding is significant as it demonstrates that the 16-beta-methyl group can be accommodated within the ligand-binding pocket of the androgen receptor and can contribute to high-affinity binding.

This opens up the possibility of developing 16-beta-methylpregnenolone derivatives as modulators of androgen receptor activity, with potential applications in conditions such as prostate cancer, benign prostatic hyperplasia, and androgen-deficiency disorders. Further research is warranted to explore the functional consequences of this binding, i.e., whether these compounds act as agonists or antagonists of the androgen receptor.

Synthesis of 16-beta-Methylpregnenolone Derivatives

The synthesis of 16-beta-methylpregnenolone derivatives typically involves the introduction of the methyl group at the C16 position of a suitable pregnenolone precursor. Several synthetic strategies have been developed to achieve this, often employing stereoselective methylation reactions.

One common approach involves the reaction of a 16-dehydropregnenolone acetate intermediate with a methylating agent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organocuprate reagent. The stereochemical outcome of this reaction can be influenced by the choice of reagents, solvents, and reaction conditions.

For instance, a patented process describes the preparation of 16-alpha-methyl steroids by treating a 16(17)-unsaturated derivative with a methylation agent, followed by hydrolysis and oxidation.[4] While this patent focuses on the alpha-isomer, similar principles can be applied to achieve the beta-configuration by carefully selecting the starting materials and reaction parameters. Another patent outlines a method for preparing 16-methyl steroids through a nucleophilic substitution reaction on a protected pregnenolone derivative.[5]

Further derivatization of the 16-beta-methylpregnenolone core can be achieved through standard chemical transformations at other positions of the steroid nucleus, such as the 3-hydroxyl group and the 20-keto group, to generate a library of compounds with diverse pharmacological properties.[6]

Experimental Protocols for Pharmacological Characterization

A thorough evaluation of the pharmacological profile of 16-beta-methylpregnenolone derivatives requires a battery of in vitro and in vivo assays. The following section provides detailed, step-by-step methodologies for key experiments.

Glucocorticoid Receptor (GR) Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the glucocorticoid receptor.

Materials:

-

Test compound (16-beta-methylpregnenolone derivative)

-

[3H]-Dexamethasone (radioligand)

-

Recombinant human glucocorticoid receptor (or cytosol preparation from a GR-expressing cell line)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (for separation of bound and free radioligand)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and a known GR ligand (e.g., dexamethasone) as a positive control.

-

In a microcentrifuge tube, add the assay buffer, the GR preparation, and the test compound or control.

-

Add a fixed concentration of [3H]-dexamethasone to each tube.

-

Incubate the mixture at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

-

Add a suspension of dextran-coated charcoal to each tube to adsorb the unbound radioligand.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer the supernatant (containing the bound radioligand) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for Glucocorticoid Receptor Binding Assay.

NF-κB Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

Objective: To quantify the inhibitory effect of a 16-beta-methylpregnenolone derivative on NF-κB transcriptional activity.

Materials:

-

A cell line that expresses the glucocorticoid receptor and an NF-κB-responsive reporter gene (e.g., luciferase or secreted alkaline phosphatase).

-

Test compound

-

An inflammatory stimulus to activate NF-κB (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)).

-

Cell culture medium and supplements

-

Luciferase assay reagent or alkaline phosphatase substrate

-

Luminometer or spectrophotometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the inflammatory agent (e.g., TNF-α) to activate NF-κB.

-

Incubate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the percentage of inhibition of NF-κB activity against the logarithm of the test compound concentration to determine the IC50 value.[7][8]

GR Transactivation/Transrepression Assays

These assays differentiate between the two major modes of GR action: transactivation (direct activation of gene expression) and transrepression (inhibition of other transcription factors).

Objective: To determine the effect of a 16-beta-methylpregnenolone derivative on GR-mediated transactivation and transrepression.

Materials:

-

A suitable host cell line (e.g., HEK293 or HeLa).

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase) for the transactivation assay.

-

A reporter plasmid with a promoter containing binding sites for NF-κB or AP-1 upstream of a reporter gene for the transrepression assay.

-

A transfection reagent.

-

Test compound.

-

An inducer for the transrepression assay (e.g., TNF-α for an NF-κB reporter).

Procedure:

-

Co-transfect the host cells with the GR expression vector and the appropriate reporter plasmid.

-

After transfection, treat the cells with various concentrations of the test compound.

-

For the transrepression assay, co-treat the cells with the inducer (e.g., TNF-α).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity.

-

For the transactivation assay, calculate the fold induction of reporter activity relative to vehicle-treated cells.

-

For the transrepression assay, calculate the percentage of inhibition of the inducer-stimulated reporter activity.

-

Plot the dose-response curves to determine the EC50 (for transactivation) or IC50 (for transrepression) values.[9][10]

Future Directions and Conclusion

The pharmacological profile of 16-beta-methylpregnenolone derivatives represents a compelling area for further investigation. While the available data suggests a modulation of glucocorticoid activity compared to their 16-alpha counterparts, a more comprehensive understanding of their structure-activity relationships is needed. The intriguing finding of androgen receptor affinity for a 16-beta-methylated steroid highlights the potential for these compounds to interact with a broader range of nuclear receptors.

Future research should focus on:

-